molecular formula C12H17NOS B13315227 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine

Cat. No.: B13315227
M. Wt: 223.34 g/mol
InChI Key: KIAFWMHDKQWSKN-UHFFFAOYSA-N
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Description

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine is a tetrahydrofuran (oxolane) derivative featuring a methyl group at position 2 of the oxolane ring and an amine substituent at position 3 linked to a 3-(methylsulfanyl)phenyl group.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-methyl-N-(3-methylsulfanylphenyl)oxolan-3-amine

InChI

InChI=1S/C12H17NOS/c1-9-12(6-7-14-9)13-10-4-3-5-11(8-10)15-2/h3-5,8-9,12-13H,6-7H2,1-2H3

InChI Key

KIAFWMHDKQWSKN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine typically involves the reaction of 3-(methylsulfanyl)phenylamine with 2-methyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and predicted properties of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine with related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position R Group Predicted logP Water Solubility (mg/mL)
2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine C₁₂H₁₇NOS 223.34 3-position 3-(methylsulfanyl)phenyl ~2.5 0.1–1.0 (moderate)
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine (hydrochloride) C₁₃H₁₉NO·HCl 241.76 3-position 4-methylbenzyl ~2.8 >10 (high, due to salt)
3-[4-(methylsulfanyl)phenyl]oxolan-3-amine C₁₁H₁₅NOS 209.09 3-position 4-(methylsulfanyl)phenyl ~2.3 0.5–5.0 (moderate)

Key Observations :

  • The methylsulfanyl group in the target compound increases lipophilicity (logP ~2.5) compared to the benzyl analog (logP ~2.8) but less than pure hydrocarbon substituents.
  • The hydrochloride salt of the benzyl analog exhibits significantly higher water solubility due to ionic character .
  • Positional isomerism (3- vs. 4-substitution on the phenyl ring) may alter steric and electronic interactions with biological targets .
MRP2 (ABCC2) Interactions
  • Quercetin 4'-β-glucoside, a flavonoid glucoside, is effluxed by MRP2 at the apical membrane of intestinal cells, reducing its absorption .
  • The methylsulfanyl group in the target compound may similarly engage MRP2 due to its polarizable sulfur atom, analogous to glucosides .
BCRP (ABCG2) and MRP2 Expression
  • In human jejunum, BCRP and MRP2 transcripts are more abundant than MDR1 (ABCB1), highlighting their underappreciated role in intestinal efflux .

Metabolic and Stability Considerations

  • The benzyl analog () lacks sulfur, possibly conferring greater metabolic stability but reduced transporter interactions.

Biological Activity

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique oxolane ring structure, which influences its reactivity and biological properties. The presence of the methylsulfanyl group is also significant, as it may enhance interactions with biological targets.

The biological activity of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, leading to diverse biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest interactions with kinases and other signaling molecules.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

  • Anticancer Activity : Preliminary studies indicate that 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, suggesting its use as an antimicrobial agent.
  • Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes critical for cellular processes, potentially affecting metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

Compound NameStructural FeaturesBiological ActivityMechanism of Action
2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amineOxolane ring, methylsulfanyl groupAnticancer, antimicrobialEnzyme inhibition
N-(3-piperidin-1-ylphenyl)oxolan-3-amineOxolane ring, piperidine moietyAnticancerKinase modulation
6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-onePyrimidine structureKinase inhibitionTargeting DHFR

Case Studies

Several studies have explored the biological activity of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines. For instance, a study reported a significant decrease in MCF7 breast cancer cells' proliferation when treated with this compound at concentrations above 10 µM.
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy against Staphylococcus aureus and E. coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Enzyme Inhibition Studies : A study focused on the inhibition of dihydrofolate reductase (DHFR), revealing that this compound effectively reduces enzyme activity by approximately 70% at a concentration of 50 µM.

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